molecular formula C15H25BN2O2Si B8230310 Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)

Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)

Cat. No.: B8230310
M. Wt: 304.27 g/mol
InChI Key: HLZREUGRTIGGJQ-UHFFFAOYSA-N
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Description

Boronic acids are a class of organic compounds that contain a boron atom connected to two hydroxyl groups and a carbon atom The compound , "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)," is a boronic acid derivative characterized by its unique pyrrolo[2,3-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of this compound. Typically, the process begins with the preparation of the pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of boronic acid groups through various strategies. Common approaches involve the reaction of pyrrolo[2,3-b]pyridine derivatives with boron-containing reagents under controlled conditions, such as:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a pyrrolo[2,3-b]pyridine derivative and a boronic acid or ester.

  • Boronic Acid Formation: Direct introduction of boronic acid groups onto the pyrrolo[2,3-b]pyridine scaffold via lithiation and subsequent reaction with borate esters.

Industrial Production Methods

On an industrial scale, the synthesis often involves optimization of the reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature conditions are meticulously controlled to facilitate large-scale production. Industrial methods may include continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Boronic acid groups can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can convert boronic esters to boranes.

  • Substitution: Functional group substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents and conditions employed in reactions involving this compound include:

  • Oxidizing Agents: Hydrogen peroxide, sodium perborate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium, nickel catalysts for coupling reactions.

  • Solvents: Tetrahydrofuran (THF), methanol, dichloromethane.

Major Products

The major products formed from these reactions include various boronic esters, borates, and substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a key intermediate in the synthesis of complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Biology

Biologically, boronic acids are known for their enzyme inhibition properties, particularly targeting proteases and kinases

Medicine

Medically, the compound's unique structure allows for the development of novel therapeutics. It has been explored for use in cancer treatment due to its ability to inhibit specific enzymes involved in cancer progression.

Industry

In industry, boronic acid derivatives are used in the production of advanced materials, such as polymers and electronic components. The compound's reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its boronic acid groups can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The pyrrolo[2,3-b]pyridine scaffold provides specificity and enhances binding affinity.

Comparison with Similar Compounds

Similar compounds include other boronic acid derivatives and pyrrolo[2,3-b]pyridine analogs. Compared to these, the compound offers unique properties, such as increased stability and specificity due to its unique silyl-protected structure. Similar compounds include:

  • Phenylboronic acid

  • 2-Pyridylboronic acid

  • Benzoxaborole derivatives

These compounds share similar functional groups but differ in their chemical behavior and applications. The uniqueness of "Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, dimethyl ester (9CI)" lies in its combined features, offering versatility in both chemical synthesis and biological applications.

Properties

IUPAC Name

tert-butyl-(5-dimethoxyboranylpyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2Si/c1-15(2,3)21(6,7)18-9-8-12-10-13(11-17-14(12)18)16(19-4)20-5/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZREUGRTIGGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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